molecular formula C17H30O2 B8495149 Prop-2-YN-1-YL tetradecanoate CAS No. 26755-63-5

Prop-2-YN-1-YL tetradecanoate

Cat. No.: B8495149
CAS No.: 26755-63-5
M. Wt: 266.4 g/mol
InChI Key: ANSBXVPQIMGICN-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl tetradecanoate is a synthetic ester derived from tetradecanoic acid (myristic acid) and propargyl alcohol (prop-2-yn-1-ol). Its synthesis typically involves coupling tetradecanoic acid with propargyl alcohol under acid-catalyzed or carbodiimide-mediated conditions . The alkyne group enables participation in click chemistry (e.g., azide-alkyne cycloaddition), distinguishing it from conventional saturated or branched esters.

Properties

CAS No.

26755-63-5

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

prop-2-ynyl tetradecanoate

InChI

InChI=1S/C17H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16-4-2/h2H,3,5-16H2,1H3

InChI Key

ANSBXVPQIMGICN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC#C

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Variations and Reactivity

The terminal alkyne in prop-2-yn-1-yl tetradecanoate contrasts with the functional groups of other tetradecanoate esters:

Compound Functional Group Reactivity Profile Key Applications Reference
This compound Terminal alkyne Click chemistry, cross-coupling reactions Bioconjugation, polymer synthesis
Tetradecyl tetradecanoate Saturated alkyl Low reactivity; hydrolysis-resistant Cosmetic emollients, insect pheromones
Phytyl tetradecanoate Branched isoprenoid Moderate oxidation susceptibility Plant-derived emulsifiers, biofuels
Isopropyl tetradecanoate Branched alkyl Hydrolytic stability under mild conditions Skincare formulations, deodorants

Key Findings :

  • The alkyne group in this compound enables site-specific modifications (e.g., bioconjugation via CuAAC reactions), unlike tetradecyl or isopropyl derivatives .
  • Tetradecyl tetradecanoate is highly stable and prevalent in natural systems (e.g., bee pheromones), whereas the alkyne-containing derivative is primarily synthetic .

Physical and Chemical Properties

Property This compound Tetradecyl tetradecanoate Phytyl tetradecanoate Isopropyl tetradecanoate
Boiling Point ~290–310°C (estimated) >300°C >320°C ~280–300°C
Solubility Low in water; soluble in THF, DCM Insoluble in polar solvents Hydrophobic Miscible with oils
Stability Air-sensitive (alkyne oxidation) Highly stable Sensitive to oxidation Hydrolytically stable

Key Findings :

  • The alkyne group reduces hydrolytic stability compared to saturated esters like tetradecyl tetradecanoate, necessitating inert storage conditions .
  • Phytyl tetradecanoate’s branched structure enhances lipid bilayer integration, making it suitable for bioactive formulations, whereas prop-2-yn-1-yl derivatives are tailored for synthetic versatility .

Yield Comparison :

  • Prop-2-yn-1-yl derivatives often exhibit lower yields (e.g., 5–20%) due to side reactions involving the alkyne, whereas saturated esters achieve >80% yields under optimized conditions .

Q & A

Basic: What experimental methods are recommended for synthesizing Prop-2-YN-1-YL tetradecanoate, and how can purity be validated?

Answer:
this compound can be synthesized via esterification between propargyl alcohol (prop-2-yn-1-ol) and tetradecanoic acid (myristic acid). A catalytic approach using acid catalysts (e.g., H₂SO₄ or p-toluenesulfonic acid) under reflux conditions is common. Alternatively, Steglich esterification (using DCC/DMAP) may improve yields for heat-sensitive substrates. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Purity validation should combine:

  • NMR spectroscopy (¹H/¹³C) to confirm ester bond formation and propargyl group integrity.
  • Mass spectrometry (MS) for molecular ion verification.
  • FT-IR to identify carbonyl (C=O, ~1740 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches.
    Refer to protocols in polymer chemistry studies using analogous propargyl esters for optimization .

Basic: How can the thermodynamic properties (e.g., melting point, vapor pressure) of this compound be experimentally determined?

Answer:

  • Melting point (Tfus): Use differential scanning calorimetry (DSC) with a heating rate of 5–10°C/min under inert gas. Compare results with computational predictions (e.g., COSMO-RS).
  • Vapor pressure: Employ static or dynamic methods like the Knudsen effusion technique or gas saturation. Antoine equation parameters can be derived from experimental data for modeling phase behavior .
  • Enthalpy of vaporization (ΔvapH): Apply the Clausius-Clapeyron equation using vapor pressure data across temperatures. Validate with thermogravimetric analysis (TGA).

Advanced: What side reactions occur when using this compound as an initiator in controlled radical polymerization, and how can they be suppressed?

Answer:
In atom transfer radical polymerization (ATRP), propargyl esters like this compound may undergo:

  • Alkyne homocoupling (Glaser-Hay coupling) due to Cu(I) catalysts.
  • Hydrolysis of the ester under aqueous conditions.
    Mitigation strategies:
  • Use protected alkyne groups (e.g., trimethylsilyl-protected propargyl esters) to prevent Cu-mediated side reactions.
  • Optimize solvent systems (e.g., anhydrous DMF or toluene) and reduce moisture.
  • Introduce chelating ligands (e.g., PMDETA) to stabilize Cu catalysts and suppress unintended alkyne activation.
    Refer to studies on analogous ATRP initiators for reaction kinetics and protective group efficacy .

Advanced: How can computational modeling aid in predicting the reactivity and stability of this compound in catalytic systems?

Answer:

  • Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) of the ester and alkyne groups to predict susceptibility to hydrolysis or radical attack.
  • Molecular Dynamics (MD): Simulate solvent interactions to assess aggregation tendencies or solubility limitations.
  • Transition State Modeling: Identify potential side-reaction pathways (e.g., alkyne dimerization) and design steric hindrance via substituent modifications.
    Validate computational results with experimental kinetic studies (e.g., monitoring reaction progress via <sup>1</sup>H NMR) .

Advanced: How should researchers address discrepancies in reported physicochemical data (e.g., conflicting melting points) for this compound?

Answer:

  • Reproducibility checks: Repeat measurements under standardized conditions (e.g., heating rate in DSC, sample purity >99%).
  • Inter-laboratory collaboration: Compare data across institutions to isolate methodological variables (e.g., calibration standards).
  • Statistical analysis: Apply error propagation models to assess confidence intervals. For example, if Tfus varies ±2°C, consider polymorphic forms or impurities.
  • Complementary techniques: Cross-validate with powder X-ray diffraction (PXRD) to detect crystalline phase differences .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps.
  • Ventilation: Avoid inhalation of vapors; monitor airborne concentrations with real-time sensors.
  • First aid: For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes.
  • Storage: Keep in airtight containers under inert gas (N2 or Ar) at –20°C to prevent oxidation.
    While specific toxicity data are limited, follow GHS precautionary codes (e.g., P261, P262) from analogous propargyl derivatives .

Advanced: What analytical strategies resolve structural ambiguities in this compound derivatives (e.g., regioisomerism)?

Answer:

  • 2D NMR (COSY, HSQC, HMBC): Assign proton-carbon correlations to distinguish between ester regioisomers or alkyne tautomers.
  • Single-crystal X-ray diffraction (SCXRD): Resolve absolute configuration using SHELX-based refinement (e.g., SHELXL for small molecules). For microcrystalline samples, synchrotron XRD enhances resolution .
  • Chromatographic hyphenation: LC-MS/MS with collision-induced dissociation (CID) can fragment isomers for pathway differentiation.

Basic: What are the optimal conditions for long-term storage of this compound to prevent degradation?

Answer:

  • Temperature: Store at –20°C in amber vials to minimize thermal/photo-degradation.
  • Atmosphere: Use argon/vacuum-sealed containers to inhibit oxidation.
  • Stabilizers: Add radical inhibitors (e.g., BHT at 0.1% w/w) if prolonged storage is required.
  • Monitoring: Conduct periodic GC-MS or HPLC analysis to detect degradation products (e.g., free myristic acid or propargyl alcohol) .

Advanced: How can researchers design kinetic studies to evaluate the ester’s role in reaction mechanisms (e.g., enzyme inhibition or polymer chain transfer)?

Answer:

  • Stopped-flow kinetics: Monitor rapid ester hydrolysis or radical quenching in real time using UV-Vis or fluorescence probes.
  • Isotopic labeling: Synthesize <sup>13</sup>C-labeled analogs to track bond cleavage via NMR or isotope-ratio MS.
  • Competition experiments: Compare reaction rates with non-alkyne esters to isolate the propargyl group’s electronic/steric effects.
    Reference enzyme kinetics frameworks from biochemical studies for data modeling .

Advanced: What methodologies reconcile conflicting data on the compound’s solubility in polar vs. non-polar solvents?

Answer:

  • Ternary phase diagrams: Map solubility in solvent mixtures (e.g., ethanol/water/heptane) using turbidimetry or UV absorbance.
  • Hansen Solubility Parameters (HSP): Calculate δD, δP, δH to predict solvent compatibility.
  • High-throughput screening: Use automated liquid handlers to test solubility in 96-well plates with DLS (dynamic light scattering) validation.
    Correlate results with COSMO-RS simulations for theoretical validation .

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